molecular formula C14H18BrNO3 B8703690 Ethyl 4-((5-bromopyridin-2-yl)oxy)cyclohexanecarboxylate

Ethyl 4-((5-bromopyridin-2-yl)oxy)cyclohexanecarboxylate

Cat. No.: B8703690
M. Wt: 328.20 g/mol
InChI Key: LWGYQYSMPRWNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((5-bromopyridin-2-yl)oxy)cyclohexanecarboxylate is a useful research compound. Its molecular formula is C14H18BrNO3 and its molecular weight is 328.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

ethyl 4-(5-bromopyridin-2-yl)oxycyclohexane-1-carboxylate

InChI

InChI=1S/C14H18BrNO3/c1-2-18-14(17)10-3-6-12(7-4-10)19-13-8-5-11(15)9-16-13/h5,8-10,12H,2-4,6-7H2,1H3

InChI Key

LWGYQYSMPRWNPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)OC2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (0.250 g, 6.25 mmol) was added to a mixture of ethyl 4-hydroxycyclohexanoate (0.916 ml, 5.68 mmol), and 5-bromo-2-fluoropyridine (0.585 mL, 5.68 mmol) in DMF (15 mL) at room temperature under an Argon atmosphere. The reaction mixture was heated to 80° C. for 2.5 hours. Upon cooling, the reaction mixture was diluted with saturated NaHCO3 (50 mL), and extracted with ethyl acetate (50 mL) and diethyl ether (50 mL). The organic layer was washed with water, brine, dried over sodium sulfate, filtered, concentrated in vacuo and purified by silica gel chromatography (hexanes/ethyl Acetate) to afford ethyl 4-[(5-bromopyridin-2-yl)oxy]cyclohexanecarboxylate. MS ESI calc'd. for C14H19BrNO3 [M+H]+ 328 and 330. found 328 and 330.
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.916 mL
Type
reactant
Reaction Step One
Quantity
0.585 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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